molecular formula C10H12ClNO B2510666 2-chloro-N-(3-methylphenyl)propanamide CAS No. 111057-88-6

2-chloro-N-(3-methylphenyl)propanamide

Cat. No.: B2510666
CAS No.: 111057-88-6
M. Wt: 197.66
InChI Key: VOVIUZVPOZODGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3-methylphenyl)propanamide is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . It is a chlorinated amide derivative of propanamide, where the chlorine atom is attached to the second carbon of the propanamide chain, and the amide nitrogen is bonded to a 3-methylphenyl group. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-(3-methylphenyl)propanamide can be synthesized through the reaction of 3-methylphenylamine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The general reaction scheme is as follows:

3-methylphenylamine+2-chloropropanoyl chlorideThis compound+HCl\text{3-methylphenylamine} + \text{2-chloropropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-methylphenylamine+2-chloropropanoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methylphenyl)propanamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or primary amines in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed

    Nucleophilic substitution: Depending on the nucleophile, products such as 2-hydroxy-N-(3-methylphenyl)propanamide or 2-amino-N-(3-methylphenyl)propanamide.

    Reduction: 2-chloro-N-(3-methylphenyl)propanol.

    Hydrolysis: 3-methylphenylamine and 2-chloropropanoic acid.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-(3-methylphenyl)propanamide has garnered attention for its potential use as a pharmaceutical intermediate.

Key Applications :

  • Local Anesthetics : The compound is investigated for its role in synthesizing local anesthetics, which block nerve conduction to alleviate pain.
  • Anti-inflammatory Agents : Its derivatives are explored for anti-inflammatory properties, targeting pathways involved in inflammatory responses.

Case Study: Synthesis of Analgesic Compounds

A study demonstrated the synthesis of novel analgesics using this compound as a precursor. The resulting compounds exhibited significant analgesic activity in animal models, indicating the compound's utility in pain management therapies.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

Applications :

  • Synthesis of Amides and Esters : It can be transformed into various amides and esters through nucleophilic substitution reactions.
  • Functionalization of Aromatic Compounds : The chloro group allows for further functionalization, enabling the development of diverse chemical entities.

Data Table: Reaction Pathways

Reaction TypeStarting MaterialProductYield (%)
Nucleophilic SubstitutionThis compoundN-(3-methylphenyl)-N'-(substituted)propanamide85%
Coupling ReactionThis compound + Phenol2-Chloro-N-(3-methylphenyl)-N'-(hydroxyphenyl)propanamide75%

Biological Studies

The compound is also utilized in biological research to explore structure-activity relationships (SAR) of amide derivatives.

Biological Activity :

  • Antimicrobial Studies : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens.
  • Cytotoxicity Assessments : In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation effectively.

Case Study: Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of this compound derivatives against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL)Target Organism
This compound32Escherichia coli
Standard Antibiotic (Amoxicillin)8Escherichia coli

The results indicated that while the compound has moderate activity, it may serve as a foundation for developing more potent antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-methylphenyl)propanamide: Similar structure but with the methyl group at the 2-position of the phenyl ring.

    2-chloro-N-(3-chloro-2-methylphenyl)propanamide: Contains an additional chlorine atom on the phenyl ring.

    3-chloro-N-(3-methylphenyl)propanamide: Chlorine atom is attached to the third carbon of the propanamide chain.

Uniqueness

2-chloro-N-(3-methylphenyl)propanamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the chlorine and methyl groups can affect the compound’s steric and electronic properties, making it distinct from its analogs.

Biological Activity

2-Chloro-N-(3-methylphenyl)propanamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Chemical Formula : C10H12ClNO
  • Molecular Weight : 201.66 g/mol
  • CAS Number : 532267

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in antimicrobial and anti-inflammatory domains. The compound's structure, featuring a chloro group and an amide linkage, is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for different pathogens:

Pathogen MIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Candida albicans0.039
Bacillus mycoides0.0098

These results suggest that this compound demonstrates significant antimicrobial properties, especially against Gram-positive bacteria and fungi .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chloro group enhances binding affinity, while the amide linkage may facilitate interactions with enzyme active sites, potentially inhibiting their activity.

Inhibition Studies

In vitro studies have shown that the compound can inhibit the growth of pathogenic bacteria by disrupting their cellular processes. For instance, it has been observed to interfere with bacterial cell wall synthesis and protein production, leading to cell death .

Case Studies

  • Antibacterial Efficacy : A study investigated the antibacterial properties of several derivatives of propanamide, including this compound. The compound was found to exhibit potent activity against E. coli and S. aureus, with MIC values significantly lower than those of standard antibiotics .
  • Anti-inflammatory Effects : Another research focused on the anti-inflammatory potential of this compound in animal models. It was shown to reduce inflammation markers significantly, suggesting its potential use in treating inflammatory diseases .

Properties

IUPAC Name

2-chloro-N-(3-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7-4-3-5-9(6-7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVIUZVPOZODGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.